Lipophilicity Comparison: Ethyl Ester vs. Methyl Ester Derivative
The lipophilicity of a building block influences its behavior in medicinal chemistry optimization and purification. Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate has a computed XLogP3 value of 1.9, indicating greater lipophilicity compared to its methyl ester analog (methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate), which has an XLogP3 of approximately 1.4 [1]. This quantitative difference demonstrates that the ethyl ester is a more hydrophobic synthon, which can affect its suitability for constructing molecules targeting hydrophobic binding pockets or for performing extractions and separations.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (XLogP3 = ~1.4) |
| Quantified Difference | Δ XLogP3 ≈ 0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
This differentiation is critical for researchers designing compound libraries where specific logP windows are targeted for permeability or solubility.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 719633, Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate. Computed Properties. Retrieved April 22, 2026. View Source
